Cas no 21411-53-0 (Virginiamycin M1)

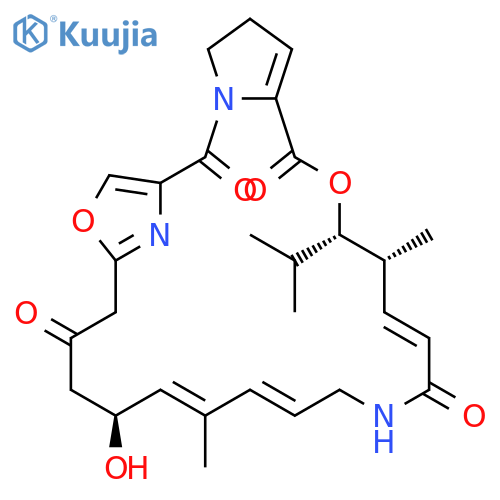

Virginiamycin M1 structure

商品名:Virginiamycin M1

CAS番号:21411-53-0

MF:C28H35N3O7

メガワット:525.593407869339

MDL:MFCD00869411

CID:265821

PubChem ID:24900736

Virginiamycin M1 化学的及び物理的性質

名前と識別子

-

- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25-hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-, (3R,4R,5E,10E,12E,14S)-

- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-t...

- 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25-hexahydr

- Ostreogrycin A

- VirginiaMycin M1

- VirginiaMycin M1, froM StreptoMyces virginiae

- Virginiamycin M1-dx

- Antibiotic PA-114A1

- MIKAMYCIN A

- pristinamycin component IIA

- Pristinamycin IIA

- STAPHYLOMYCIN

- Staphylomycin M1

- Streptogramin A

- Vernamycin A

- VIRGINIAMYCINE

- Antibiotic PA 114A

- Antibiotic PA 114A1

- Factor M

- Factor M (antibiotic)

- NSC 244426

- NSC 87432

- PA 114A

- Pristinamycin II

- RP-12536

- Vernamycin A & vernamycin B (1:1)

- 8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone

- CHEBI:9997

- (3R-(3R*,4R*,5E,10E,12E,14S*))-8,9,14,15,24,25-HEXAHYDRO-14-HYDROXY-4,12-DIMETHYL-3-(1-METHYLETHYL)-3H-21,18-NITRILO-1H,22H-PYRROLO(2,1-C)(1,8,4,19)DIOXADIAZACYCLOTETRACOSINE-1,7,16,22(4H,17H)-TETRONE

- MFCD00869411

- NSC-244426

- GTPL12933

- Virginiamycin M1 (200 ug/mL in Methanol) (~90%)

- CHEMBL1236670

- 3H-21,18-NITRILO-1H,22H-PYRROLO(2,1-C)(1,8,4,19)DIOXADIAZACYCLOTETRACOSINE-1,7,16,22(4H,17H)-TETRONE, 8,9,14,15,24,25-HEXAHYDRO-14-HYDROXY-4,12-DIMETHYL-3-(1-METHYLETHYL)-, (3R,4R,5E,10E,12E,14S)-

- Virginiamycin Factor M1

- (3R,4R,5E,10E,12E,14S)-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone

- NSC87434

- 21411-53-0

- NSC-87434

- MIKAMYCIN A [MI]

- DAIKHDNSXMZDCU-FQTGFAPKSA-N

- DB01669

- VIRGINIAMYCIN M1 [MI]

- EINECS 244-376-6

- (3R,4R,5E,10E,12E,14S)-14-hydroxy-3-isopropyl-4,12-dimethyl-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone

- SCHEMBL673193

- (10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

- 8,9,14,15,24,25-Hexahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone

- NSC-87432

- PA-114A

- CS-0019826

- STREPTOGRAMIN A [MI]

- UNII-8W4UOL59AZ

- 8W4UOL59AZ

- PRISTINAMYCIN IIA [MI]

- NS00011661

- E80259

- HY-N6686

- Virginiamycin M1 (~90%)

- Virginiamycin M1-d2 (>90%)

- NSC87432

- hydroxy-isopropyl-dimethyl-[?]tetrone

- NSC244426

- (3S,4S,14R)-14-Hydroxy-3-isopropyl-4,12-dimethyl-4,8,9,14,15,24,25-heptahydro-1H,3H,22H-21,18-epiazenopyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22-tetrone

- (12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

- CHEMBL1977560

- (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

- 8,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone

- (10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

- SCHEMBL5033965

- CID 16220095

- Virginiamycin M1, ~95%

- (10R,11R,12E,17Z,19E,21S)-21-Hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

- 1ST7812

- Virginiamycin M1; virginiamycin m1; Streptogramin A; Ostreogrycin a; Mikamycin A; Pristinamycin IIA

- Virginiamycin M1

-

- MDL: MFCD00869411

- インチ: InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1

- InChIKey: DAIKHDNSXMZDCU-XMERXJNXSA-N

- ほほえんだ: CC([C@@H]1[C@@H](C=CC(NCC=CC(C)=C[C@@H](O)CC(CC2=NC(C(N3CCC=C3C(O1)=O)=O)=CO2)=O)=O)C)C

計算された属性

- せいみつぶんしりょう: 525.24800

- どういたいしつりょう: 525.24750046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 38

- 回転可能化学結合数: 1

- 複雑さ: 1030

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 139Ų

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 165-167 ºC

- ようかいど: 極微溶性(0.58 g/l)(25ºC)、

- PSA: 139.04000

- LogP: 2.92610

- ひせんこうど: D20 -218° ( c = 0.34 in ethanol)

Virginiamycin M1 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-202269-5mg |

Ostreogrycin A, |

21411-53-0 | >99% | 5mg |

¥3054.00 | 2023-09-05 | |

| TRC | V673810-5mg |

Virginiamycin M1 (~90%) |

21411-53-0 | 5mg |

$ 148.00 | 2023-09-05 | ||

| BioAustralis | BIA-O1131-5 mg |

Ostreogrycin A |

21411-53-0 | >95%byHPLC | 5mg |

$302.00 | 2023-08-09 | |

| BioAustralis | BIA-O1131-25 mg |

Ostreogrycin A |

21411-53-0 | >95%byHPLC | 25mg |

$1057.00 | 2023-08-09 | |

| Apollo Scientific | BIV1003-1mg |

Virginiamycin M1 |

21411-53-0 | 1mg |

£35.00 | 2023-01-07 | ||

| TargetMol Chemicals | T13303-1 mL * 10 mM (in DMSO) |

Virginiamycin M1 |

21411-53-0 | 98.57% | 1 mL * 10 mM (in DMSO) |

¥ 4612 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RO570-1mg |

Virginiamycin M1 |

21411-53-0 | ≥97% | 1mg |

¥1705.0 | 2022-02-28 | |

| MedChemExpress | HY-N6686-10mg |

Virginiamycin M1 |

21411-53-0 | 99.50% | 10mg |

¥5300 | 2024-04-19 | |

| TargetMol Chemicals | T13303-25mg |

Virginiamycin M1 |

21411-53-0 | 98.57% | 25mg |

¥ 4360 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V56990-10mg |

Virginiamycin M1 |

21411-53-0 | 98% | 10mg |

¥10998.0 | 2023-09-06 |

Virginiamycin M1 サプライヤー

atkchemica

ゴールドメンバー

(CAS:21411-53-0)Virginiamycin M1

注文番号:CL15148

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:36

価格 ($):discuss personally

Virginiamycin M1 関連文献

-

1. Book reviews

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

5. Book reviews

21411-53-0 (Virginiamycin M1) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 57707-64-9(2-azidoacetonitrile)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:21411-53-0)Virginiamycin M1

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:21411-53-0)Virginiamycin M1

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):503.0/1449.0